N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both hydroxy and methylthio functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 5-hydroxy-3-phenylpentylamine intermediate. This intermediate is then reacted with 2-(methylthio)benzoic acid to form the desired oxalamide compound. The reaction conditions usually require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide group may produce primary or secondary amines.
Scientific Research Applications
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups may participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide
- 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)-1-naphthamide
Uniqueness
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the presence of both hydroxy and methylthio functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-26-18-10-6-5-9-17(18)22-20(25)19(24)21-13-11-16(12-14-23)15-7-3-2-4-8-15/h2-10,16,23H,11-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWWTGMWFRGXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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